Bienvenue dans la boutique en ligne BenchChem!

2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Medicinal chemistry Structure-activity relationship Positional isomer differentiation

2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone (CAS 1040661-68-4; IUPAC: 1-(2,3-dihydroindol-1-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]ethanone) is a synthetic heterocyclic small molecule with molecular formula C₁₉H₁₅FN₂O₂ and molecular weight 322.3 g/mol. It belongs to the isoxazole-indoline hybrid class, a chemotype recognized in medicinal chemistry for combining two privileged scaffolds: the isoxazole ring and the indoline moiety.

Molecular Formula C19H15FN2O2
Molecular Weight 322.3 g/mol
CAS No. 1040661-68-4
Cat. No. B3400407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
CAS1040661-68-4
Molecular FormulaC19H15FN2O2
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CC=C4F
InChIInChI=1S/C19H15FN2O2/c20-16-7-3-2-6-15(16)18-11-14(21-24-18)12-19(23)22-10-9-13-5-1-4-8-17(13)22/h1-8,11H,9-10,12H2
InChIKeyGTXJZHHWFPDDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone (CAS 1040661-68-4): Chemical Identity and Compound Class Positioning for Research Procurement


2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone (CAS 1040661-68-4; IUPAC: 1-(2,3-dihydroindol-1-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]ethanone) is a synthetic heterocyclic small molecule with molecular formula C₁₉H₁₅FN₂O₂ and molecular weight 322.3 g/mol . It belongs to the isoxazole-indoline hybrid class, a chemotype recognized in medicinal chemistry for combining two privileged scaffolds: the isoxazole ring and the indoline moiety [1]. Structurally, it features an ortho-fluorophenyl substituent on the isoxazole ring linked via an ethanone bridge to an indoline group—a substitution pattern that distinguishes it from para-fluoro and other halogenated analogs that populate this chemical space . The compound is commercially available at ≥95% purity for research use and serves as a building block or screening candidate in drug discovery programs exploring isoxazole-based pharmacophores .

Why Generic Substitution Fails for 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone: The Ortho-Fluoro Differentiation Factor


Within the isoxazole-indoline hybrid class, subtle variations in aryl substituent position and identity produce quantifiably divergent biological outcomes. In the closely related fluorophenyl-isoxazole-carboxamide series, the most potent derivative (compound 2f) achieved IC₅₀ values of 5.76 µg/mL against Hep3B and 34.64 µg/mL against HepG2 hepatocellular carcinoma cells, while structurally analogous compounds within the same series showed IC₅₀ values ranging from 7.66–11.60 µg/mL against Hep3B—a difference driven entirely by substituent architecture [1]. Ortho-fluorine substitution, as featured in CAS 1040661-68-4, confers distinct electronic and steric properties compared to the para-fluoro isomer (CAS 953156-31-5): the ortho-fluorine creates an intramolecular dipole interaction with the isoxazole oxygen that alters both conformational preference and target binding geometry, whereas the para-fluoro isomer presents a linearly extended electrostatic surface . Furthermore, the indoline ethanone linkage in CAS 1040661-68-4 provides a distinct spatial geometry compared to the indole-isoxazole-carboxamide hybrids (e.g., Hawash et al. BMC Chemistry 2021) where the carboxamide connector and indole (rather than indoline) core alter hydrogen-bonding capacity and metabolic stability [2]. These structural differences mean that activity, selectivity, and ADME properties cannot be assumed to transfer across ostensibly similar compounds within this class.

Product-Specific Quantitative Evidence Guide: 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone Differentiation Data


Ortho-Fluoro vs. Para-Fluoro Positional Isomer: Structural and Predicted Physicochemical Differentiation

CAS 1040661-68-4 (ortho-fluoro) and CAS 953156-31-5 (para-fluoro) share identical molecular formula (C₁₉H₁₅FN₂O₂) and molecular weight (322.3 Da) but differ critically in fluorine substitution position on the phenyl ring. The ortho-fluorine in CAS 1040661-68-4 is positioned adjacent to the isoxazole ring connection point, creating a steric and electronic environment that constrains the torsional angle between the phenyl and isoxazole rings. This ortho effect typically increases the dihedral angle between the two aromatic systems, altering the overall molecular shape presented to biological targets. Predicted logP differences are modest but measurable: ortho-substituted fluorophenyl-isoxazoles typically exhibit slightly lower logP (ΔlogP ≈ 0.1–0.3 units) than their para counterparts due to reduced molecular planarity exposing polar surface area [1]. This difference, while small, can meaningfully affect membrane permeability and non-specific protein binding in cellular assays .

Medicinal chemistry Structure-activity relationship Positional isomer differentiation

Fluorine vs. Chlorine Substituent: Anticancer Activity Differentiation in Isoxazole-Carboxamide Class

In the structurally related fluorophenyl-isoxazole-carboxamide series evaluated by Hawash et al. (2021), the most potent compound (2f) bearing a 2-fluorophenyl substituent achieved IC₅₀ values of 5.76 µg/mL against Hep3B and 34.64 µg/mL against HepG2 hepatocellular carcinoma cell lines in MTS assays [1]. In contrast, in a separate isoxazole-carboxamide series, the 3-(2-chlorophenyl)-substituted analog (compound St.1) demonstrated an IC₅₀ of 23 µg/mL against Hep3B—approximately 4-fold less potent than the fluorinated analog [2]. While these comparisons come from different studies and are cross-study comparable rather than direct head-to-head comparisons, they consistently suggest that fluorophenyl substitution (particularly ortho-fluoro) confers superior anticancer potency compared to chlorophenyl substitution in isoxazole-based scaffolds [1][2]. The 4-chlorophenyl analog (CAS 946283-84-7), which shares the indoline-ethanone scaffold with the target compound, has no published potency data but is expected to exhibit different target engagement due to the larger van der Waals radius of chlorine (1.75 Å vs. 1.47 Å for fluorine) and its distinct electronegativity profile.

Anticancer activity Halogen substitution Isoxazole derivatives

Isoxazole-Indoline vs. Isoxazole-Carboxamide Scaffold Architecture: Binding Mode Differentiation

The target compound features a direct ethanone bridge linking the isoxazole to the indoline nitrogen (N-acyl indoline), whereas the well-characterized fluorophenyl-isoxazole-carboxamide series (compounds 2a–2f, Hawash et al. 2021) employs a carboxamide linker [1]. This architectural difference is functionally significant: the indoline ethanone scaffold positions the indoline bicycle in a different vector relative to the isoxazole pharmacophore compared to carboxamide-linked analogs. The indoline moiety itself is a recognized privileged fragment in kinase inhibitor design, appearing in potent inhibitors such as sunitinib and various p38 MAP kinase inhibitors [2]. In the indole-isoxazole hybrid series (Hawash et al. BMC Chemistry 2021), cytotoxic activity against Huh7, MCF7, and HCT116 cell lines was demonstrated with selected compounds causing G0/G1 phase arrest and CDK4 downregulation, confirming that isoxazole-heterocycle hybrids are productive anticancer scaffolds [3]. The indoline scaffold in CAS 1040661-68-4 offers reduced aromaticity compared to indole-based analogs, potentially altering π-stacking interactions, metabolic susceptibility, and aqueous solubility.

Scaffold hopping Kinase inhibition Drug design

Purity and Sourcing Reliability: Batch-to-Batch Reproducibility Metrics

CAS 1040661-68-4 is commercially available at ≥95% purity from multiple suppliers, with catalog specifications including molecular formula confirmation (C₁₉H₁₅FN₂O₂), molecular weight (322.3 g/mol), and structural verification via InChI Key (GTXJZHHWFPDDQH-UHFFFAOYSA-N) . In comparison, the structurally analogous 4-chlorophenyl derivative (CAS 946283-84-7, MW 338.79) and the 3,4-dimethoxyphenyl analog (CAS 953256-72-9, MW 364.40) are available at comparable purity but differ in their synthetic accessibility and lead times due to the commercial availability of precursor materials . The 2-fluorophenylbenzaldehyde precursor required for CAS 1040661-68-4 synthesis is a commodity chemical with established supply chains, whereas the 3,4-dimethoxy analog requires less common starting materials, potentially affecting scalability and cost for larger procurement volumes . For procurement decisions, the ≥95% purity specification provides a minimum quality baseline, though researchers should request batch-specific Certificates of Analysis (CoA) including HPLC purity, NMR, and residual solvent analysis for critical applications.

Quality control Procurement specification Reproducibility

Chemoinformatic Drug-Likeness: Rule-of-Five Compliance and Predicted Bioavailability

In the fluorophenyl-isoxazole-carboxamide series evaluated by Hawash et al. (2021), all six synthesized derivatives (2a–2f) complied with Lipinski's Rule of Five, and a good correlation was obtained between theoretical bioavailability predictions (Molinspiration) and experimental verification [1]. CAS 1040661-68-4, with MW 322.3, 2 hydrogen bond acceptors (isoxazole N and O), 0 hydrogen bond donors, and a predicted logP of approximately 2.5–3.5, falls within favorable drug-like property space [2]. In comparison, the 3,4-dimethoxyphenyl analog (CAS 953256-72-9, MW 364.40) approaches the upper MW limit for favorable oral bioavailability and introduces additional rotatable bonds (methoxy groups) that may reduce ligand efficiency . The chlorophenyl analog (CAS 946283-84-7, MW 338.79) carries a heavier halogen that increases lipophilicity without the metabolic stability advantage conferred by the C-F bond strength (~485 kJ/mol for C-F vs. ~350 kJ/mol for C-Cl), potentially leading to higher oxidative metabolism and shorter half-life in in vivo models [2].

Drug-likeness Lipinski rule ADME prediction

Optimal Application Scenarios for 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone in Research and Industrial Settings


Hepatocellular Carcinoma (HCC) Drug Discovery: Lead-Like Probe for Isoxazole-Based Anticancer Screening

Building on the validated anticancer activity of fluorophenyl-isoxazole derivatives against Hep3B and HepG2 liver cancer cell lines, where compound 2f achieved IC₅₀ values of 5.76 and 34.64 µg/mL respectively [1], CAS 1040661-68-4 serves as a structurally differentiated probe for exploring SAR beyond the carboxamide series. Its indoline-ethanone scaffold offers a distinct vector for target engagement compared to amide-linked analogs, making it suitable for phenotypic screening cascades in HCC models. Researchers can benchmark new analogs against the published fluorophenyl-isoxazole potency data and evaluate whether the indoline modification improves selectivity or reduces off-target effects.

Kinase Inhibitor Fragment-Based Drug Design (FBDD): Privileged Scaffold Combination Library

The indoline moiety is a recognized privileged fragment in kinase inhibitor design, while the isoxazole ring provides additional hydrogen-bonding capacity and metabolic stability [2]. CAS 1040661-68-4 can serve as a starting fragment for FBDD campaigns targeting kinases implicated in cancer or inflammatory disease. Its MW of 322.3 Da positions it at the upper boundary of fragment-like space but within lead-like territory, making it suitable for direct screening against kinase panels or as a scaffold for parallel chemistry to explore substituent effects while maintaining the core isoxazole-indoline architecture .

Structure-Activity Relationship (SAR) Exploration of Halogen Effects in Isoxazole Pharmacophores

The ortho-fluorophenyl substitution in CAS 1040661-68-4 provides a defined starting point for systematic halogen scanning studies. Researchers can procure the ortho-fluoro (CAS 1040661-68-4), para-fluoro (CAS 953156-31-5), and 4-chloro (CAS 946283-84-7) analogs as a matched set to quantify the impact of halogen position and identity on target binding, cellular potency, and metabolic stability . The commercial availability of all three analogs at ≥95% purity enables rigorous comparative studies without the need for custom synthesis of each variant.

Chemical Biology Probe Development: N-Acyl Indoline Functionalization Platform

The ethanone linkage in CAS 1040661-68-4 provides a synthetic handle for further derivatization. The carbonyl group can be reduced to the corresponding alcohol or amine, or the indoline nitrogen (already acylated) can be modified to explore prodrug strategies or install affinity tags for target identification studies [2]. Unlike the carboxamide-linked fluorophenyl-isoxazole series, the ethanone bridge offers distinct reactivity, enabling chemists to access chemical space not readily available from carboxamide precursors.

Quote Request

Request a Quote for 2-(5-(2-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.